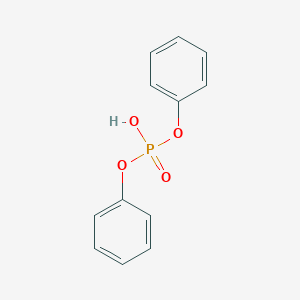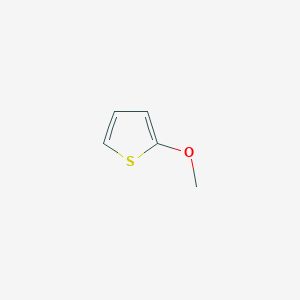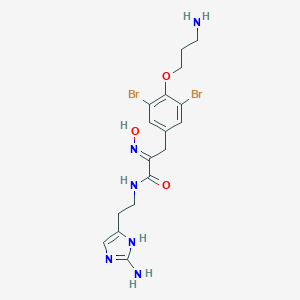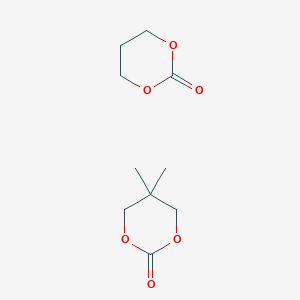
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer, also known as P(DMTMC-TMC), is a biodegradable polymer that has gained immense attention in the field of biomedical research due to its unique properties. This copolymer has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.
Mechanism Of Action
P(DMTMC-TMC) has a unique mechanism of action. The copolymer can encapsulate drugs and protect them from degradation. The copolymer can also release the drug in a controlled manner, thereby increasing the drug's efficacy. The copolymer can target specific sites by modifying the copolymer's surface with ligands or antibodies.
Biochemical And Physiological Effects
P(DMTMC-TMC) is biodegradable and biocompatible. The copolymer can degrade into non-toxic products, which can be easily eliminated from the body. The copolymer has been shown to have low toxicity and does not cause any significant physiological effects.
Advantages And Limitations For Lab Experiments
P(DMTMC-TMC) has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental requirements. The copolymer has a high loading capacity and can release the drug in a controlled manner. However, the copolymer has some limitations. The copolymer's properties can vary depending on the synthesis method and experimental conditions. The copolymer's degradation rate can also vary depending on the experimental conditions.
Future Directions
P(DMTMC-TMC) has several potential future directions. The copolymer can be modified to target specific sites and deliver drugs more efficiently. The copolymer can also be used in tissue engineering to create scaffolds for tissue regeneration. The copolymer can also be used in the development of implantable devices. The copolymer's properties can be further optimized to improve its performance in various biomedical applications.
Conclusion:
P(DMTMC-TMC) is a biodegradable copolymer that has shown great potential in the field of biomedical research. The copolymer can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymer has a unique mechanism of action and can be used to encapsulate drugs and deliver them to specific target sites. The copolymer is biocompatible and biodegradable and has several advantages for lab experiments. The copolymer has several potential future directions, and its properties can be further optimized to improve its performance in various biomedical applications.
Synthesis Methods
P(DMTMC-TMC) can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymerization of these monomers can be achieved by using various catalysts such as stannous octoate, tin(II) chloride, or triethylamine. The copolymerization reaction can be carried out in different solvents such as chloroform, toluene, or dichloromethane.
Scientific Research Applications
P(DMTMC-TMC) has shown great potential in the field of drug delivery systems. The copolymer can be used to encapsulate drugs and deliver them to specific target sites. The copolymer has a high loading capacity and can release the drug in a controlled manner. P(DMTMC-TMC) has been used to deliver various drugs such as anticancer drugs, antibiotics, and anti-inflammatory drugs.
properties
CAS RN |
127475-72-3 |
|---|---|
Product Name |
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer |
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
InChI Key |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Canonical SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
synonyms |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



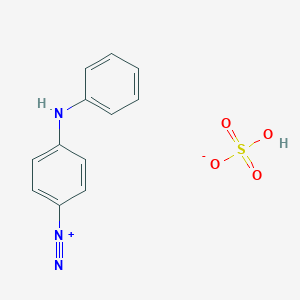
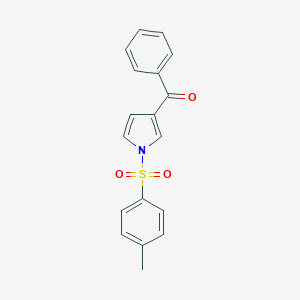
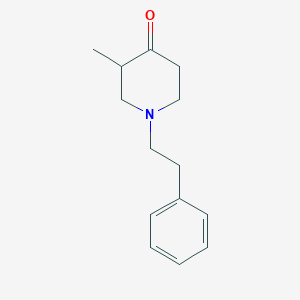
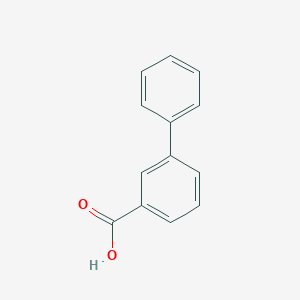
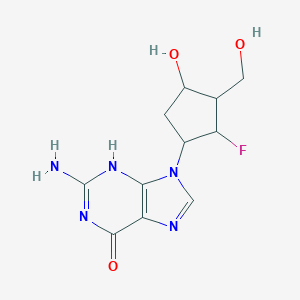
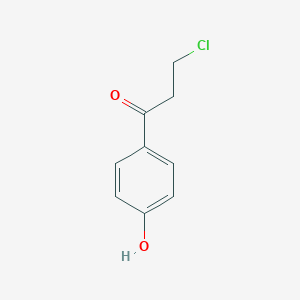
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
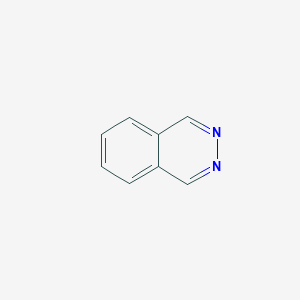
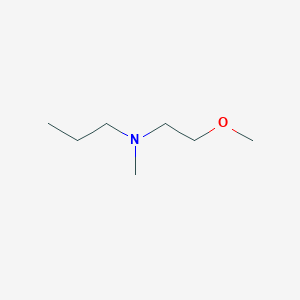
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
